molecular formula C13H15ClN4O3S2 B13596392 N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide

Cat. No.: B13596392
M. Wt: 374.9 g/mol
InChI Key: WNFQBLFGULFRST-UHFFFAOYSA-N
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Description

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The unique structure of this compound, which includes a 1,3,4-thiadiazole ring, contributes to its potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The sulfonamide group plays a crucial role in this binding interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • N-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

Uniqueness

N-{5-[(4-Chlorophenyl)(methyl)sulfamoyl]-1,3,4-thiadiazol-2-YL}-2-methylpropanamide is unique due to its specific combination of a sulfonamide group and a 1,3,4-thiadiazole ring. This structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H15ClN4O3S2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)-methylsulfamoyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15ClN4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)23(20,21)18(3)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16,19)

InChI Key

WNFQBLFGULFRST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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